1-[4-(4-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one
Description
1-[4-(4-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one is a structurally complex molecule featuring a piperazine core linked to a piperidine moiety via a but-2-yn-1-yl spacer. The piperidine ring is substituted with a 2-methylpyrimidin-4-yl group, while the piperazine is acetylated at the N1 position. The butynyl linker introduces rigidity, which may enhance binding specificity compared to flexible alkyl chains.
Properties
IUPAC Name |
1-[4-[4-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]oxybut-2-ynyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O2/c1-17-21-8-5-20(22-17)25-10-6-19(7-11-25)27-16-4-3-9-23-12-14-24(15-13-23)18(2)26/h5,8,19H,6-7,9-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERUIMADCVYVGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCC(CC2)OCC#CCN3CCN(CC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[4-(4-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a unique structure that includes piperidine and pyrimidine moieties, which are known for their diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.
Antiviral Activity
Research indicates that compounds with similar structures, particularly those containing piperidine and pyrimidine derivatives, have shown antiviral properties. For instance, studies on related compounds have demonstrated efficacy against the Ebola virus (EBOV), with some derivatives exhibiting submicromolar activity against viral entry mechanisms. This suggests that the target compound may also possess antiviral properties, potentially through similar pathways involving inhibition of viral entry via the Niemann-Pick C1 (NPC1) protein .
Antibacterial Activity
Compounds featuring piperidine rings are often evaluated for antibacterial activity. In related studies, piperidine derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action typically involves enzyme inhibition and disruption of bacterial cell wall synthesis . While specific data on the target compound's antibacterial activity is limited, its structural similarity to known active compounds suggests potential effectiveness.
Enzyme Inhibition
The compound's structural components may allow it to act as an enzyme inhibitor. Piperidine derivatives have been associated with significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. For example, certain synthesized piperidine derivatives have demonstrated IC50 values indicating strong inhibitory activity against AChE . This property could be relevant for therapeutic applications in conditions like Alzheimer's disease or other cognitive disorders.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds structurally related to the target compound:
| Study | Compound | Activity | IC50 Value | Notes |
|---|---|---|---|---|
| Study 1 | 25a | Anti-Ebola | 0.64 µM | Inhibits viral entry at NPC1 |
| Study 2 | 26a | Anti-Ebola | 0.93 µM | More selective than Toremifene |
| Study 3 | Piperidine Derivative | AChE Inhibition | 2.14 µM | Strong inhibitory effect |
These findings illustrate the potential for the target compound to exhibit similar biological activities.
The proposed mechanisms by which compounds like the target compound exert their biological effects include:
- Inhibition of Viral Entry: Compounds may block critical interactions between viral proteins and host cell receptors.
- Enzyme Inhibition: Structural features facilitate binding to active sites of enzymes, disrupting their function.
Comparison with Similar Compounds
Example 1: {4-[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-[5-(2-methyl-pyrrolidin-1-ylmethyl)-pyridin-3-yl]-methanone (EP 1 808 168 B1)
- Key Differences :
- Replaces the acetylpiperazine with a pyrazolopyrimidine core.
- Incorporates a methanesulfonylphenyl group instead of 2-methylpyrimidinyl.
- Inferred Properties :
Heterocyclic Diversity in Patent Derivatives (EP Bulletins)
Example 3: 4H-Pyrazino[1,2-a]pyrimidin-4-one Derivatives (EP 2023/39)
- Key Differences: Core structure diverges to pyrazino-pyrimidinone or pyrido-pyrimidinone systems. Substitutions include methylindazolyl, dimethylpyrazolopyrazinyl, and hydroxyethylpiperazinyl groups.
- Inferred Properties :
Nitro- and Ester-Functionalized Analogs (EP 1 808 168 B1)
Example 4: 1-[6-(4-Acetyl-phenoxy)-5-nitro-pyrimidin-4-yl]-piperidine-4-carboxylic acid ethyl ester
- Key Differences :
- Incorporates a nitro group and ethyl ester, absent in the target compound.
- The ethyl ester could enhance oral bioavailability but require enzymatic hydrolysis for activation, unlike the acetylpiperazine’s stability .
Structural and Functional Comparison Table
| Compound | Core Structure | Key Substituents | Inferred Advantages | Inferred Limitations |
|---|---|---|---|---|
| Target Compound | Piperazine + Piperidine | 2-Methylpyrimidinyl, acetyl, butynyl linker | Rigid linker for specificity; balanced lipophilicity | Lack of explicit activity data |
| Example 1 (EP 1 808 168) | Pyrazolopyrimidine | Methanesulfonylphenyl, pyrrolidinylmethyl | High solubility, kinase selectivity | Reduced BBB penetration |
| MK45 (RTC6) | Piperazine | Chloro-trifluoromethylpyridinyl, thiophenyl | Metabolic stability, halogen interactions | Steric hindrance, potential toxicity |
| Example 3 (EP 2023/39) | Pyrazino-pyrimidinone | Hydroxyethylpiperazinyl, methylindazolyl | Enhanced solubility, diverse heterocyclic interactions | Lower lipophilicity for CNS targets |
| Example 4 (EP 1 808 168) | Nitropyrimidine | Nitro, ethyl ester | Prodrug potential, bioavailability | Toxicity risks, enzymatic activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
